molecular formula C10H18O B1581820 4-Ethyl-1-octyn-3-ol CAS No. 5877-42-9

4-Ethyl-1-octyn-3-ol

Cat. No.: B1581820
CAS No.: 5877-42-9
M. Wt: 154.25 g/mol
InChI Key: CUUQUEAUUPYEKK-UHFFFAOYSA-N
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Description

4-Ethyl-1-octyn-3-ol: is an organic compound with the molecular formula C10H18O . It is a colorless to yellowish liquid with a perceptible odor. This compound is also known by other names such as 1-Octyn-3-ol, 4-ethyl- and 4-ethyloct-1-yn-3-ol .

Mechanism of Action

4-Ethyl-1-octyn-3-ol, also known as 4-Ethyloct-1-yn-3-ol, is a chemical compound with the molecular formula

C10H18OC_{10}H_{18}OC10​H18​O

. This compound has been used in various applications, including as a corrosion inhibitor . However, the detailed mechanism of action of this compound is not well-documented in the literature. The following sections provide a hypothetical overview of the potential targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and environmental influences on the action of this compound.

Target of Action

Given its use as a corrosion inhibitor , it can be hypothesized that the compound interacts with metal surfaces to prevent oxidation and corrosion.

Result of Action

The primary result of the action of this compound is the prevention of corrosion on metal surfaces . This is achieved by forming a protective layer that prevents the metal from interacting with corrosive agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-octyn-3-ol typically involves the reaction of 4-ethyl-1-octyne with a suitable oxidizing agent to introduce the hydroxyl group at the third carbon position. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques like distillation and crystallization ensures the final product’s purity .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1-octyn-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethyl-1-octyn-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis.

    Industry: Utilized as a corrosion inhibitor in oilfield applications

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific structure, which includes an ethyl group at the fourth position and a hydroxyl group at the third position of the octyne chain. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the ethyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .

Properties

IUPAC Name

4-ethyloct-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-4-7-8-9(5-2)10(11)6-3/h3,9-11H,4-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUQUEAUUPYEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044697
Record name 4-Ethyloct-1-yn-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5877-42-9
Record name 4-Ethyl-1-octyn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5877-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-3-hydroxy-1-octyne
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octyn-3-ol, 4-ethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62119
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Record name 1-Octyn-3-ol, 4-ethyl-
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Record name 4-Ethyloct-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyloct-1-yn-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.041
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-ETHYL-3-HYDROXY-1-OCTYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-ethyl-1-octyn-3-ol attract Hippodamia variegata, and what are the implications for pest control?

A1: Research suggests that this compound, along with other volatile compounds released by aphid-infested cotton plants, acts as a chemical signal for Hippodamia variegata []. This ladybird species exhibits a strong preference for the volatile profile of infested plants, indicating its use in locating prey. Electrophysiological recordings confirmed that H. variegata possesses olfactory receptors sensitive to this compound, eliciting a detectable response []. Behavioral assays, particularly using Y-tube olfactometers, further demonstrated the attractive nature of this compound, especially at higher concentrations [].

Q2: What analytical techniques were employed to identify and study this compound?

A2: Researchers utilized Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the volatile profiles of both aphid-infested and healthy cotton plants []. This technique facilitated the separation and identification of individual volatile compounds, including this compound, based on their mass-to-charge ratios and fragmentation patterns. Electrophysiological recordings, specifically electroantennography (EAG), were conducted to assess the responsiveness of H. variegata antennae to this compound []. This method provided insights into the compound's ability to stimulate olfactory receptors in the ladybird.

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